B613202 (R)-Dibenzyl 2-aminopentanedioate hydrochloride CAS No. 146844-02-2

(R)-Dibenzyl 2-aminopentanedioate hydrochloride

Cat. No. B613202
M. Wt: 363.9
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds like “®-Di-tert-butyl 2-aminopentanedioate hydrochloride” is usually carried out under strict quality control measures, ensuring that it meets all international standards .


Physical And Chemical Properties Analysis

The physical and chemical properties of “®-Di-tert-butyl 2-aminopentanedioate hydrochloride” include a molecular weight of 295.80 and it is typically stored in an inert atmosphere at 2-8°C . The solubility and other properties might vary depending on the specific conditions .

Scientific Research Applications

Synthesis of Enantiopure Compounds

Research has demonstrated the synthesis of enantiopure compounds from dibenzyl-protected aminodiepoxides derived from serine. This process involves the transformation of enantiopure dibenzyl-protected compounds into enantiopure 3,5-dihydroxy-3-aminopiperidines, indicating the importance of such structures in creating specific, chirally pure compounds, which have wide applications in synthesis and pharmaceuticals (Concellón et al., 2008).

Preparation of Optically Active Compounds

Another study focused on the preparation of optically active serinol monobenzoates through one-pot acylation and fractional crystallization. This demonstrates the utility of dibenzyl-protected amino compounds in the selective preparation of optically active intermediates, which are crucial for the synthesis of bioactive molecules and materials (Sugiyama et al., 2003).

Novel Synthetic Routes

Research on the synthesis of 4-hydroxybenzyl-substituted amino acid derivatives from natural sources illustrates the relevance of benzyl-protected amino acids in identifying new natural product derivatives with potential biological activities. Such compounds, derived from Gastrodia elata, showcase the role of similar chemical structures in natural product chemistry and their potential for drug discovery (Guo et al., 2015).

Asymmetric Synthesis and Catalysis

Studies involving the asymmetric synthesis of compounds like 2-oxazolidinones from serinol derivatives underline the significance of dibenzyl-protected amino compounds in facilitating asymmetric catalytic processes. These processes are vital for the production of enantiomerically pure compounds that are important in various areas of chemical synthesis and pharmaceuticals (Sugiyama et al., 2003).

Polymerization Catalysts

The use of dibenzyl titanium complexes in the living isospecific polymerization of styrene demonstrates the utility of such compounds in polymer science. These complexes act as catalysts in the polymerization process, highlighting the broader applicability of dibenzyl-protected amino derivatives in materials science (Beckerle et al., 2006).

Safety And Hazards

The safety information for “®-Di-tert-butyl 2-aminopentanedioate hydrochloride” indicates that it should be handled with care. The compound has been assigned the signal word “Warning” and is associated with hazard statements H302-H315-H319-H335 .

properties

IUPAC Name

dibenzyl (2R)-2-aminopentanedioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4.ClH/c20-17(19(22)24-14-16-9-5-2-6-10-16)11-12-18(21)23-13-15-7-3-1-4-8-15;/h1-10,17H,11-14,20H2;1H/t17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRGJVECUQLAEDM-UNTBIKODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC(C(=O)OCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)CC[C@H](C(=O)OCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672096
Record name Dibenzyl D-glutamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Dibenzyl 2-aminopentanedioate hydrochloride

CAS RN

146844-02-2
Record name Dibenzyl D-glutamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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